4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C14H17N3OS. It is known for its applications in organic synthesis and coordination chemistry . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used as a building block in the synthesis of various chemical entities.
Preparation Methods
The synthesis of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 2,3-dimethylphenol in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can modulate biological activities . Additionally, the compound’s thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in the position and type of substituents on the phenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCLXPJKNCSSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NNC(=S)N2CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360243 |
Source
|
Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-39-9 |
Source
|
Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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